molecular formula C11H12F3NO2 B12988127 (S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate

(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate

Cat. No.: B12988127
M. Wt: 247.21 g/mol
InChI Key: KVKJDLKFMWYIHC-VIFPVBQESA-N
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Description

(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate is a chiral compound that features a trifluoromethyl group, which is known for its significant impact on the biological activity of molecules. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate typically involves the addition of (S)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine to enolates of 1-(alkyl)-indolin-2-ones. This reaction proceeds with high diastereoselectivity and yields the desired product with good chemical yields .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity due to the presence of the trifluoromethyl group.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid
  • (S)-3-(1-Amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-one

Uniqueness

(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate is unique due to its specific chiral configuration and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

ethyl 3-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate

InChI

InChI=1S/C11H12F3NO2/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6,9H,2,15H2,1H3/t9-/m0/s1

InChI Key

KVKJDLKFMWYIHC-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)[C@@H](C(F)(F)F)N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N

Origin of Product

United States

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